molecular formula C12H18IN3O B7408346 4-(2-Tert-butyl-5-iodopyrimidin-4-yl)morpholine

4-(2-Tert-butyl-5-iodopyrimidin-4-yl)morpholine

Cat. No.: B7408346
M. Wt: 347.20 g/mol
InChI Key: ACQVBGPWRNNXII-UHFFFAOYSA-N
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Description

4-(2-Tert-butyl-5-iodopyrimidin-4-yl)morpholine is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a morpholine ring attached to a pyrimidine ring, which is further substituted with a tert-butyl group and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Tert-butyl-5-iodopyrimidin-4-yl)morpholine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors such as urea and β-diketones.

    Introduction of the Iodine Atom: The iodine atom is introduced via halogenation reactions, often using iodine or iodine monochloride as the halogenating agents.

    Attachment of the Morpholine Ring: The morpholine ring is attached through nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by the morpholine moiety.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions, typically using tert-butyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Tert-butyl-5-iodopyrimidin-4-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable solvent and base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the iodine atom.

    Substitution: Formation of substituted derivatives with various functional groups replacing the iodine atom.

Scientific Research Applications

4-(2-Tert-butyl-5-iodopyrimidin-4-yl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Tert-butyl-5-iodopyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-chloro-5-iodopyrimidin-4-yl)carbamate
  • tert-Butyl (2-chloro-5-iodopyrimidin-4-yl)carbamate

Uniqueness

4-(2-Tert-butyl-5-iodopyrimidin-4-yl)morpholine is unique due to the presence of both a morpholine ring and a tert-butyl group, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other pyrimidine derivatives, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(2-tert-butyl-5-iodopyrimidin-4-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18IN3O/c1-12(2,3)11-14-8-9(13)10(15-11)16-4-6-17-7-5-16/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQVBGPWRNNXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(C(=N1)N2CCOCC2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18IN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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